molecular formula C26H20N2O6S2 B561944 Bis(2-benzyloxy-3-nitrophenyl)disulfide CAS No. 37398-25-7

Bis(2-benzyloxy-3-nitrophenyl)disulfide

Cat. No.: B561944
CAS No.: 37398-25-7
M. Wt: 520.574
InChI Key: OQWRELPZIJGMOJ-UHFFFAOYSA-N
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Description

“Bis(2-benzyloxy-3-nitrophenyl)disulfide” is a chemical compound with the molecular formula C26H20N2O6S2 . It has an average mass of 520.577 Da and a monoisotopic mass of 520.076294 Da . It is used in proteomics research .

Scientific Research Applications

  • Synthesis in Organic Chemistry : The compound has been utilized in the synthesis of benzothiazin-3(4H)-ones and benzothiazin-3(4H)-ones using samarium(II) iodide as a reductive agent (Zhong, Zhang, 2001).

  • Chemical Transformations : It is involved in chemical reactions with SmI2 leading to the formation of various benzothiazolines, benzothiazoles, and benzothiazepines under mild and neutral conditions (Zhong, Chen, Zhang, 2001).

  • Molecular Conformation Studies : The molecule has been examined for its solution conformation and molecular interactions, suggesting participation of sulphur 3d-orbitals in the C-S bonds (Pappalardo, Ronsisvalle, 1971).

  • Self-Healing Materials : In materials science, bis(4-aminophenyl) disulfide, a related compound, has been used as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers (Rekondo et al., 2014).

  • Solid-Phase Combinatorial Synthesis : It has been used in solid-phase synthesis to create benzothiazole and benzothiazepine derivatives (Lee, Lam, Lee, 2001).

  • Infrared Spectroscopy : The compound has been characterized using electron microscopy and infrared spectroscopy, revealing insights into its molecular structure (McCluskey, Grover, Zhuravlev, 2002).

  • Electrode Properties : Its derivatives have been studied for their selective electrode properties, particularly for Ag(+) ions (Liu et al., 2000).

  • Photometric Determination : It has been synthesized and proposed for the indirect photometric determination of carbon disulfide (Veksler et al., 2003).

  • Coordination Chemistry : The compound has been used in the synthesis and structural characterization of coordination compounds with various metals, exploring disulfide bond cleavage and formation of chelate rings (Esparza-Ruiz et al., 2010).

  • High-Pressure Chemistry : Its application in high-pressure disulfide metathesis reactions, opening new routes for dynamic covalent chemistry (Sobczak et al., 2018).

  • Weak Sulfur Interactions : Studying the effect of weak sulfur interactions and hydrogen bonds in various conformations of bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives (Esparza-Ruiz et al., 2007).

  • Polyimides Development : It has been utilized in the synthesis of polyimides with high refractive indices and small birefringence, contributing to advancements in materials science (Tapaswi et al., 2015).

Properties

IUPAC Name

1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWRELPZIJGMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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